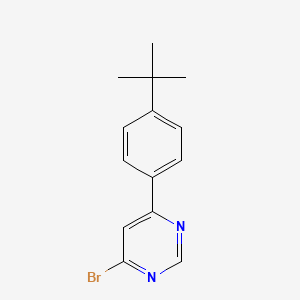
2-Ethyl-4-methoxyquinoline-6-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, involves several methods. These include reactions with alkyl Grignard reagents, iron-catalyzed cross-coupling reactions, and transformations of heterocyclic N-oxides . The synthesis process is often performed at low temperatures, allowing good functional group tolerance .Applications De Recherche Scientifique
Synthetic Pathways and Derivatives
2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a chemical compound that serves as a core structure for the synthesis of various derivatives with potential biological activities. Its structural analogues have been explored for their complexation abilities with metal ions, hinting at its potential use in developing novel compounds with enhanced pharmacological profiles. For example, research into quinoline derivatives has shown that modifications to the quinoline structure can influence the partition coefficients and complexation with metal ions, suggesting a route to modulate biological activity through structural optimization (Bailey et al., 1984).
Antibacterial Applications
Derivatives of quinoline carboxylic acids have been evaluated for their antibacterial properties. The synthesis and structure-activity relationships of these compounds reveal a significant potential for the development of new antibacterial agents. A study demonstrated that specific substitutions on the quinoline nucleus could lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for the development of new antibiotics (Koga et al., 1980).
Analytical and Biochemical Research
In the realm of analytical chemistry and biochemical research, quinoline derivatives like 2-Ethyl-4-methoxyquinoline-6-carboxylic acid have found applications as fluorescent labeling reagents. Their stability and strong fluorescence across a wide pH range make them ideal candidates for developing novel probes and markers in biological assays. The unique fluorescence properties of such compounds allow for sensitive detection and quantification of biomolecules, providing tools for research in biochemistry and molecular biology (Hirano et al., 2004).
Natural Product Synthesis and Activity
Research into natural products and their synthetic analogues has also involved quinoline carboxylic acids. Isolation and characterization of quinoline derivatives from natural sources, such as Ephedra species, have revealed their potential in medicinal chemistry. These compounds, related structurally to 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, have been studied for their biological activities, demonstrating the role of natural product research in discovering new pharmacologically active compounds (Starratt & Caveney, 1996).
Propriétés
IUPAC Name |
2-ethyl-4-methoxyquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-9-7-12(17-2)10-6-8(13(15)16)4-5-11(10)14-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTZNEILPCUIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methoxyquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
amine](/img/structure/B1475596.png)
![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)




![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)




![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)